6-氯-5-甲基吡哒嗪-3(2h)-酮

描述

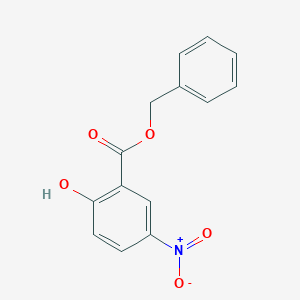

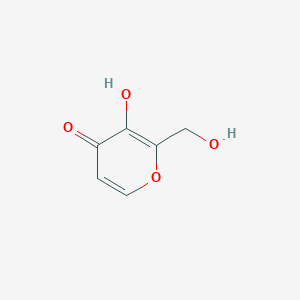

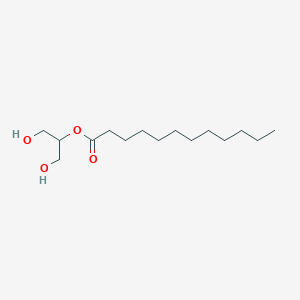

6-Chloro-5-methylpyridazin-3(2h)-one is a chemical compound that is of interest in various fields of chemistry and biology. It is related to pyridazine derivatives, which are known for their diverse biological activities and applications in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chlorine atom and a methyl group on the pyridazine ring, which can influence its chemical behavior and interaction with other molecules.

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups. For instance, the synthesis of 3-chloro-4-methylpyridazine was achieved through a four-step process starting from hydrazine hydrate and citraconic anhydride, yielding an important intermediate for pesticides and antiviral drugs . Similarly, the synthesis of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-ones was based on previous work, leading to compounds with significant insecticidal activity .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents affecting the overall geometry and properties of the molecule. For example, the crystal structure and DFT calculations of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, were characterized using several spectroscopic and crystallographic techniques, revealing a non-planar arrangement and providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions, including cycloaddition-elimination reactions, which have been shown to yield polyfunctionalized pyridines with high regioselectivity . Additionally, the reactivity of the chlorimine group in related oxazinones has been selectively functionalized under electrophilic catalysis, avoiding reaction with the lactone function . The acid-catalyzed rearrangement of oxazines to produce different pyridine oxides is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-methylpyridazin-3(2h)-one and its derivatives are influenced by their molecular structure. The presence of solvent molecules in the crystal packing of cocrystals, as well as hydrogen and halogen bonds, significantly contributes to the stabilization of these structures . The electronic properties, such as the HOMO-LUMO energy gap and molecular electrostatic potential map, are also important characteristics that can be calculated using quantum chemical methods .

科学研究应用

化学合成

6-氯-5-甲基吡哒嗪-3(2h)-酮在化学合成中得到广泛应用。例如,它是合成杀虫剂和抗病毒药物的重要中间体。合成过程涉及氯化、取代和氧化反应等步骤,其结构通常通过红外光谱和核磁共振等各种光谱方法得到证实 (赵春申,2009 年)。类似地,其他研究集中在合成和表征该化合物的衍生物,揭示了其在创造各种化学产品方面的潜力 (苏莉,2005 年)。

缓蚀

该化合物已被研究其在缓蚀中的作用。例如,研究了其衍生物在酸性环境中防止钢腐蚀的有效性。这些研究通常集中于了解缓蚀剂吸附的热力学及其对腐蚀过程的影响。此类研究对于依赖金属基础设施的行业至关重要,在这些行业中,腐蚀可能导致重大的经济损失和安全隐患 (M. Bouklah 等人,2006 年)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

3-chloro-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDOVAWXAHZLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168827 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1703-07-7 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)

![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)